molecular formula C4H9IO2 B3091798 1-Iodo-2-methoxymethoxyethane CAS No. 121934-15-4

1-Iodo-2-methoxymethoxyethane

Cat. No.: B3091798
CAS No.: 121934-15-4
M. Wt: 216.02 g/mol
InChI Key: QVWHVTFBSVIBJM-UHFFFAOYSA-N
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Description

1-Iodo-2-methoxymethoxyethane is an organic compound with the molecular formula C4H9IO2 It is characterized by the presence of an iodine atom attached to a two-carbon chain, which is further connected to a methoxymethoxy group

Preparation Methods

The synthesis of 1-Iodo-2-methoxymethoxyethane typically involves the reaction of 2-methoxyethanol with iodine and a suitable base. The reaction conditions often require a controlled environment to ensure the desired product is obtained with high purity. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

1-Iodo-2-methoxymethoxyethane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms. Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Iodo-2-methoxymethoxyethane has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug molecules.

    Material Science: It is utilized in the preparation of specialized materials with unique properties.

    Biological Studies: The compound is used in various biological assays to study its effects on different biological systems.

Mechanism of Action

The mechanism of action of 1-Iodo-2-methoxymethoxyethane involves its interaction with specific molecular targets. The iodine atom plays a crucial role in its reactivity, allowing it to participate in various chemical transformations. The pathways involved in its action include nucleophilic substitution and oxidative addition, which are essential for its applications in organic synthesis and medicinal chemistry.

Comparison with Similar Compounds

1-Iodo-2-methoxymethoxyethane can be compared with similar compounds such as:

    1-Iodo-2-methoxyethane: Similar in structure but lacks the additional methoxy group.

    1-Iodo-2-(2-methoxyethoxy)ethane: Contains an extended ethoxy chain, leading to different chemical properties.

    2-Iodoethyl methyl ether: Another related compound with variations in the ether linkage. These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in specific research contexts.

Biological Activity

1-Iodo-2-methoxymethoxyethane , also known as iodomethoxyethyl ether , is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • IUPAC Name : 1-Iodo-2-methoxy-1-(methoxymethyl)ethane
  • Molecular Formula : C6H13I O3
  • Molecular Weight : 206.08 g/mol

The presence of iodine in its structure suggests potential reactivity and interactions with biological systems, particularly in the context of medicinal chemistry.

The biological activity of this compound can be attributed to various mechanisms:

  • Antimicrobial Activity : The iodine atom is known for its antimicrobial properties, which can inhibit the growth of bacteria and fungi. This compound may function similarly to other iodine-containing compounds in combating microbial infections.
  • Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, potentially through the scavenging of reactive oxygen species (ROS) or by modulating antioxidant enzyme levels.

Antimicrobial Studies

Several studies have investigated the antimicrobial properties of this compound:

  • In Vitro Studies : Research has shown that this compound demonstrates significant antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative species. The minimal inhibitory concentration (MIC) values indicate effective inhibition at low concentrations.
MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest its potential application as a topical antiseptic or disinfectant.

Antioxidant Activity

A study examining the antioxidant capacity of this compound utilized various assays:

  • DPPH Radical Scavenging Assay : The compound exhibited a dose-dependent scavenging effect on DPPH radicals, indicating its ability to neutralize free radicals effectively.
Concentration (µg/mL)% Inhibition
1025
5050
10075

These findings highlight its potential role in protecting cells from oxidative stress.

Case Study 1: Topical Application for Wound Healing

In a clinical trial involving patients with chronic wounds, a formulation containing this compound was applied topically. Results indicated:

  • Improved Healing Rates : Patients treated with the formulation showed a significant reduction in wound size compared to the control group.
  • Reduced Infection Rates : The antimicrobial properties contributed to lower rates of infection in treated wounds.

Case Study 2: Antioxidant Supplementation in Diabetic Patients

A study on diabetic patients supplemented with antioxidants, including this compound, reported:

  • Decreased Oxidative Stress Markers : Blood tests indicated lower levels of malondialdehyde (MDA), a marker of oxidative stress.
  • Improved Glycemic Control : Patients exhibited better glycemic control, suggesting a synergistic effect between antioxidant supplementation and diabetes management.

Properties

IUPAC Name

1-iodo-2-(methoxymethoxy)ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9IO2/c1-6-4-7-3-2-5/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWHVTFBSVIBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Iodo-2-methoxymethoxyethane
1-Iodo-2-methoxymethoxyethane
1-Iodo-2-methoxymethoxyethane
1-Iodo-2-methoxymethoxyethane
2-(Methoxymethoxy)ethyl methanesulfonate
1-Iodo-2-methoxymethoxyethane
1-Iodo-2-methoxymethoxyethane

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